t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Overview
Description
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-isopropyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-isopropyl-5-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-isopropyl-5-nitro-1H-pyrazole and carbon dioxide.
Scientific Research Applications
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitro group may also participate in redox reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-5-nitro-1H-pyrazole: Lacks the carbamate group, making it less versatile in chemical reactions.
t-Butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
Uniqueness
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both the nitro and carbamate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)8(6-12-14)13-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYYJXMJFWXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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